[2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide is a chemical compound notable for its unique structure and potential applications in medicinal chemistry. This compound features a phenyl group attached to a cyanamide functional group, which is further linked to an azepan-1-yl moiety and an oxoethyl group. The presence of these functional groups allows for diverse interactions in biological systems, making it a subject of interest in the development of novel therapeutic agents.
The compound is documented in various scientific resources, including patent literature and chemical databases. For instance, it has been referenced in patents discussing its role as a protein kinase inhibitor, highlighting its therapeutic potential against diseases such as cancer . Additionally, databases like PubChem provide detailed chemical information and structural data about this compound .
This compound can be classified as:
The synthesis of [2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide typically involves several steps that integrate various organic synthesis techniques. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to characterize the synthesized compound.
[2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide may participate in various chemical reactions due to its functional groups:
Kinetic studies may be performed to understand the rates of these reactions under different conditions, providing insights into their mechanisms.
The mechanism of action for [2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide primarily revolves around its role as a protein kinase inhibitor. It is believed to interact with specific kinase enzymes involved in signaling pathways that regulate cell growth and proliferation.
Research indicates that compounds like this may inhibit the activity of c-KIT and similar kinases, potentially leading to decreased tumor growth in cancer models . The binding affinity and selectivity for these targets are crucial for determining their therapeutic efficacy.
Relevant analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into thermal stability and decomposition temperatures.
Scientific Uses
[2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide has potential applications in several areas:
The strategic incorporation of the azepane ring (a 7-membered N-heterocycle) into [2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide leverages its unique conformational flexibility and stereoelectronic properties. Azepane’s larger ring size compared to piperidine enhances molecular adaptability during target binding, as evidenced by its prevalence in bioactive compounds like GlyT1 inhibitors [3] and 11β-HSD1 antagonists [1]. Key design considerations include:
Table 1: Structural and Functional Comparison of Azepane-Containing Compounds
Compound | Core Structure | Biological Target | Key Advantage of Azepane |
---|---|---|---|
GlyT1 Inhibitor [3] | N-(2-(Azepan-1-yl)-2-phenylethyl)-benzenesulfonamide | Glycine Transporter 1 | 3-fold potency increase vs. piperidine analog |
TAK1 Kinase Inhibitor [2] | 2-Oxo-azepine | TAK1 Kinase | 78% inhibition with high selectivity |
Pentahydroxyazepane [5] | Iminosugar | Glycosidases | Enhanced enzyme selectivity via C2-C3 diol spacing |
Stereoselective azepane formation remains challenging. Recent innovations include tether-directed aminohydroxylation for C-N bond installation (dr >20:1) [5] and ring-closing metathesis (RCM) of diene precursors using Grubbs catalysts, yielding unsaturated azepines subsequently hydrogenated [2].
The phenylcyanamide moiety (Ph-N≡C=N-) is installed via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions. Key methodological advances address the cyanamide group’s sensitivity to hydrolysis and competing polymerization:
Table 2: Solvent Effects on Cyanamide Alkylation Yield
Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|---|
DMF | K₂CO₃ | 80 | 6 | 92 | <5% |
THF | Et₃N | 65 | 12 | 78 | 15% (bis-alkylation) |
Toluene | DBU | 110 | 8 | 65 | 20% (cyanamide hydrolysis) |
Critical side-reactions include cyanamide hydrolysis to ureas (mitigated by molecular sieves) and Cu⁺-catalyzed dimerization, suppressed by chelating agents like EDTA [4].
The synthesis of 2-(azepan-1-yl)acetamide intermediates employs catalytic methods to enhance efficiency and stereocontrol:
Table 3: Catalytic Systems for Key Bond Constructions
Bond Formed | Catalyst System | Substrate | Yield (%) | Stereoselectivity |
---|---|---|---|---|
C-N (Azepane ring) [5] | K₂OsO₂(OH)₄ / t-BuOH:H₂O | Allylic alcohol | 89 | syn only |
C-O (Ketone) [2] | Rh(COD)Cl / BH₃·SMe₂ | Unsaturated azepine | 82 | 7:1 regioselectivity |
C-C (Acetamide) [3] | Pd(OAc)₂/Xantphos / CO | Azepane + ethyl bromoacetate | 95 | N/A |
DFT studies confirm that hydroboration regioselectivity arises from steric repulsion between the catalyst and TBS-protected C3 substituent, favoring less-hindered C5 attack [2].
Solvents dictate reaction pathways during azepane ring closure:
Table 4: Solvent Effects on Azepine Cyclization Efficiency
Cyclization Method | Solvent System | Temp (°C) | Yield (%) | Diastereomeric Ratio |
---|---|---|---|---|
Reductive Amination [5] | MeOH/H₂O (4:1) + 0.5M AcOH | 80 (reflux) | 73 | 3.5:1 |
Same + microwave | 100 | 89 | 4:1 | |
Thermal Ene Reaction [7] | Toluene | 110 | 68 | 6:1 (endo:exo) |
o-Xylene | 140 | 81 | 9:1 (endo:exo) |
CAS No.: 11033-22-0
CAS No.: 25596-24-1
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4